molecular formula C11H13BrFNO B8735636 4-(2-Bromo-5-fluorophenoxy)piperidine

4-(2-Bromo-5-fluorophenoxy)piperidine

Cat. No.: B8735636
M. Wt: 274.13 g/mol
InChI Key: WAJQDKIRJHQUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theoretical Foundations of Systematic Naming

The systematic nomenclature of organic compounds is governed by the conventions established by the International Union of Pure and Applied Chemistry. For the compound , 4-(2-Bromo-5-fluorophenoxy)piperidine, the name reflects the precise structural arrangement of its functional groups and substituents. The core scaffold is a piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. At the 4-position of this ring, a phenoxy substituent is attached, which itself is substituted at the 2-position with a bromine atom and at the 5-position with a fluorine atom. The systematic approach ensures unambiguous communication of structure, which is essential for reproducibility and further research.

The IUPAC name for this compound is derived as follows: the parent structure is piperidine, with a phenoxy group at the 4-position. The phenoxy ring is numbered such that the oxygen is at position 1, with the bromo and fluoro substituents assigned the lowest possible locants, resulting in the descriptor 2-bromo-5-fluorophenoxy. The full IUPAC name is thus this compound. This nomenclature is consistent with the principles outlined in the IUPAC Blue Book and ensures that the molecular identity is preserved across different contexts and databases.

Comparison with Related Compounds

A review of related structures, such as 3-((2-bromo-4-fluorophenoxy)methyl)piperidine hydrochloride and 1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-methylpiperidine, reveals the importance of precise locant assignment in differentiating positional isomers. These compounds, while sharing similar functional groups, differ in the connectivity and position of substituents, which can have significant implications for their chemical properties and biological activity. The systematic naming conventions thus play a critical role in the accurate cataloging and study of such molecules.

Database Identifiers and Structural Notation

For computational and database purposes, the structure of this compound can be represented using standardized identifiers such as the International Chemical Identifier (InChI), InChIKey, and Simplified Molecular Input Line Entry System (SMILES). These notations facilitate digital storage, retrieval, and analysis of chemical information. For instance, the SMILES notation for a closely related compound is C1CCN(CC1)COC2=C(C=CC(=C2)F)Br, which encodes the connectivity and substituent pattern in a linear string format. Such representations are indispensable for cheminformatics applications and interoperability between chemical databases.

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

4-(2-bromo-5-fluorophenoxy)piperidine

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-8(13)7-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2

InChI Key

WAJQDKIRJHQUAW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=CC(=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Positional Isomers

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride (CAS 647014-45-7): Differs in the fluorine position (4-fluoro vs. 5-fluoro). Molecular formula: C₁₁H₁₄BrClFNO; molecular weight: 274.13 g/mol. Exhibits higher lipophilicity (XLogP3 = 2.8) compared to the 5-fluoro isomer due to altered halogen positioning .

4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine: Replaces the piperidine ring with a tetrafluoropyridine moiety. Enhanced electron-withdrawing effects from multiple fluorines may increase stability in nucleophilic substitution reactions .

Piperidine Derivatives with Varied Substituents

4-(4-Fluorobenzoyl)piperidine: Features a carbonyl group instead of a phenoxy linkage. Demonstrated high binding affinity for serotonin receptors (5-HT2A) in molecular docking studies, suggesting the importance of the benzoyl group in receptor interactions .

N-isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one: A pyrrolidine-based analogue with a hydroxypyrrolidinone core. Lacks halogen substituents but shows bioactivity in sleep-related applications, highlighting the role of heterocyclic diversity in pharmacological effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
4-(2-Bromo-5-fluorophenoxy)piperidine (hypothetical) ~275.1 ~2.5 3 2
4-(2-Bromo-4-fluorophenoxy)piperidine 274.13 2.8 3 2
4-(4-Fluorobenzoyl)piperidine 221.26 1.9 2 3
  • Key Trends: Bromine and fluorine substituents increase molecular weight and lipophilicity (XLogP3). Piperidine derivatives with ether linkages (e.g., phenoxy) exhibit fewer rotatable bonds than those with carbonyl groups.

Preparation Methods

Reaction Mechanism and General Procedure

This method involves reacting 2-bromo-5-fluorophenol with a piperidine derivative bearing a leaving group (e.g., chloride or tosylate) under basic conditions. Deprotonation of the phenol enhances its nucleophilicity, enabling attack on the piperidine’s electrophilic carbon.

Example Protocol

  • Reactants :

    • 2-Bromo-5-fluorophenol (1.0 equiv)

    • 4-Chloropiperidine hydrochloride (1.2 equiv)

  • Base : Potassium carbonate (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Reflux at 120°C for 24 hours.

  • Workup : Dilution with water, extraction with dichloromethane, and purification via column chromatography (hexane/ethyl acetate).

Yield : 65–78%.

Optimization Strategies

  • Base Selection : Cs₂CO₃ increases reaction efficiency compared to K₂CO₃ due to superior solubility in polar aprotic solvents.

  • Solvent Effects : Switching from DMF to dimethyl sulfoxide (DMSO) reduces side reactions but extends reaction time.

  • Temperature : Lower temperatures (80–100°C) favor selectivity but require longer durations (48+ hours).

Mitsunobu Reaction

Reaction Design

The Mitsunobu reaction couples 2-bromo-5-fluorophenol with a piperidine alcohol (e.g., piperidin-4-ol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases and high temperatures.

Example Protocol

  • Reactants :

    • 2-Bromo-5-fluorophenol (1.0 equiv)

    • Piperidin-4-ol (1.5 equiv)

  • Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Stirred at 25°C for 12 hours.

  • Workup : Filtration through celite, solvent evaporation, and recrystallization from ethanol.

Yield : 70–85%.

Advantages and Limitations

  • Advantages : Mild conditions, high regioselectivity, and compatibility with sensitive functional groups.

  • Limitations : High cost of DEAD and PPh₃, stoichiometric reagent use, and challenges in large-scale synthesis.

Palladium-Catalyzed Coupling

Suzuki–Miyaura Approach

While typically used for C–C bond formation, Suzuki coupling adapts to ether synthesis by employing a bromophenol and a boronic ester-functionalized piperidine.

Example Protocol

  • Reactants :

    • 2-Bromo-5-fluorophenol (1.0 equiv)

    • Piperidin-4-ylboronic acid pinacol ester (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₃PO₄ (3.0 equiv)

  • Solvent : Toluene/water (4:1)

  • Conditions : 90°C for 18 hours.

  • Workup : Extraction with ethyl acetate, drying over MgSO₄, and silica gel chromatography.

Yield : 50–60%.

Challenges

  • Side Reactions : Homocoupling of boronic esters competes with cross-coupling.

  • Catalyst Cost : Palladium complexes are expensive for industrial-scale applications.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)CostScalability
Nucleophilic Substitution65–7880–120LowHigh
Mitsunobu Reaction70–8525HighModerate
Suzuki Coupling50–6090Very HighLow

Key Observations :

  • Nucleophilic substitution balances cost and scalability, making it preferred for industrial applications.

  • Mitsunobu offers superior yields but is limited by reagent costs.

  • Suzuki coupling remains niche due to moderate yields and high catalyst expenses.

Emerging Methodologies and Innovations

Photoredox Catalysis

Recent studies explore visible-light-mediated C–O bond formation, enabling reactions at ambient temperature. For example, iridium photocatalysts (e.g., Ir(ppy)₃) facilitate coupling between aryl bromides and piperidine alcohols with yields up to 75%.

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer in nucleophilic substitution, reducing reaction time to 2–4 hours and improving yields by 10–15%.

Critical Considerations in Process Design

Purification Challenges

  • Byproducts : Residual piperidine derivatives and unreacted phenol require careful chromatography or recrystallization (e.g., using petroleum ether).

  • Analytical Validation : HPLC and NMR are essential for confirming purity >98% .

Q & A

Q. What synthetic routes are recommended for 4-(2-Bromo-5-fluorophenoxy)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where piperidine reacts with a halogenated aryl precursor (e.g., 2-bromo-5-fluorophenol derivatives). Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Computational tools like reaction path search methods (quantum chemical calculations) can predict optimal conditions by modeling transition states and intermediates, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm the piperidine ring structure and substituent positions (e.g., bromo and fluoro groups). Mass spectrometry (HRMS) verifies molecular weight, while IR identifies functional groups (e.g., C-Br stretching at ~500 cm1^{-1}). Elemental analysis (e.g., %C, %H, %N) should align with theoretical values within ±0.4% tolerance, as demonstrated in analogous fluorophenyl-piperidine compounds .

Q. What safety protocols are essential when handling this compound given limited toxicity data?

  • Methodological Answer : Assume acute toxicity due to structural analogs (e.g., brominated aromatics). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Implement spill containment measures (e.g., inert adsorbents like vermiculite). Refer to institutional Chemical Hygiene Plans for halogenated compounds, as outlined in laboratory safety frameworks .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) guide the synthesis of this compound?

  • Methodological Answer : Tools like density functional theory (DFT) model reaction mechanisms, such as nucleophilic substitution pathways. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to identify low-energy intermediates and transition states, narrowing optimal conditions (e.g., solvent selection, temperature) before lab work . This reduces synthesis time by >50% compared to traditional methods.

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound?

  • Methodological Answer : Discrepancies (e.g., ±0.2% in %C or %H) may arise from incomplete purification or hygroscopicity. Use iterative recrystallization (e.g., ethanol/water mixtures) and drying (vacuum desiccation). Cross-validate with X-ray crystallography or high-resolution mass spectrometry. Statistical analysis (e.g., Student’s t-test) can quantify confidence in data alignment, as seen in fluorophenyl-piperidine analogs .

Q. What methodologies assess the environmental persistence of halogenated piperidine derivatives like this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradability (e.g., Modified Sturm Test) and bioaccumulation (logP measurements). Use HPLC-MS to track compound degradation in soil/water systems. Computational models (e.g., EPI Suite) estimate half-life and mobility. Classify under CRDC’s "Membrane and Separation Technologies" (RDF2050104) for advanced environmental impact studies .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) in anhydrous conditions. Monitor reaction progress via TLC or GC-MS. Vary boronic acid partners to explore electronic effects on coupling efficiency. Reference aryl halide informer libraries (e.g., Sigma-Aldrich’s Compound X9) for analogous brominated substrates .

Data Contradiction & Analysis

Q. How should conflicting data on reaction yields for this compound derivatives be addressed?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Compare with computational predictions (e.g., activation energy barriers) to identify outliers. Publish negative results to inform reproducibility frameworks .

Experimental Design

Q. What strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Use slow addition techniques for reactive intermediates (e.g., dropwise addition of piperidine). Introduce scavengers (e.g., molecular sieves) to absorb excess moisture. Optimize stoichiometry via kinetic studies (e.g., in situ IR monitoring). Computational fluid dynamics (CFD) models can predict mixing efficiency in batch reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.